molecular formula C12H11NO2 B11897382 4-Methoxy-6-methylquinoline-2-carbaldehyde

4-Methoxy-6-methylquinoline-2-carbaldehyde

Cat. No.: B11897382
M. Wt: 201.22 g/mol
InChI Key: BAVAOGDMEJMQRM-UHFFFAOYSA-N
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Description

4-Methoxy-6-methylquinoline-2-carbaldehyde is a heterocyclic aromatic compound with a quinoline backbone. This compound is characterized by the presence of a methoxy group at the 4-position, a methyl group at the 6-position, and an aldehyde group at the 2-position of the quinoline ring. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-methylquinoline-2-carbaldehyde can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Skraup synthesis are classical methods used for constructing the quinoline ring system . These methods typically involve the condensation of aniline derivatives with carbonyl compounds followed by cyclization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, such as those involving palladium or copper catalysts, are often employed to facilitate the formation of the quinoline ring . Additionally, green chemistry approaches, such as microwave-assisted synthesis and ionic liquid-mediated reactions, are gaining popularity due to their environmental benefits .

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-6-methylquinoline-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted quinoline derivatives.

Comparison with Similar Compounds

    6-Methoxyquinoline: Lacks the aldehyde group but shares the methoxy substitution.

    2-Methylquinoline: Lacks the methoxy and aldehyde groups but shares the methyl substitution.

    4-Hydroxyquinoline: Has a hydroxyl group instead of a methoxy group at the 4-position.

Uniqueness: 4-Methoxy-6-methylquinoline-2-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for further derivatization, while the methoxy and methyl groups enhance its stability and lipophilicity .

Properties

IUPAC Name

4-methoxy-6-methylquinoline-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-4-11-10(5-8)12(15-2)6-9(7-14)13-11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVAOGDMEJMQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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